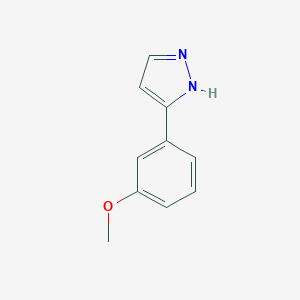

3-(3-Methoxyphenyl)-1H-Pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-5-6-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZQIOZMPNVSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371585 | |

| Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144026-74-4 | |

| Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-(3-Methoxyphenyl)-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-(3-methoxyphenyl)-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and the pivotal role of tautomerism. Furthermore, it explores the significant biological activities exhibited by its derivatives, with a particular focus on their potential as anticancer and anti-inflammatory agents, including insights into their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated repository of essential data and methodologies pertaining to this important molecular entity.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science.[1] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore, bestowing upon its derivatives a wide spectrum of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[2][3][4][5] The unique structural and electronic features of the pyrazole nucleus allow for diverse substitution patterns, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, is a notable example of an aryl-substituted pyrazole. The presence of the methoxyphenyl group can significantly influence the molecule's biological activity and metabolic stability. This guide aims to provide a detailed examination of the core properties of this compound, offering a foundational understanding for its application in the design and synthesis of novel therapeutic agents.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthetic Pathway

A representative synthesis of this compound is outlined below. This method is based on the widely employed Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine hydrate.

Sources

physicochemical characteristics of 3-(3-Methoxyphenyl)-1H-Pyrazole

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Methoxyphenyl)-1H-Pyrazole

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically successful drugs.[1][2] Agents such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB feature this privileged scaffold, underscoring its pharmacological significance.[1] The diverse biological activities exhibited by pyrazole derivatives, including anticancer, antimicrobial, and analgesic properties, continue to fuel intensive research into novel analogues.[3][4][5]

This guide focuses on a specific derivative, This compound (CAS: 144026-74-4) . By thoroughly characterizing its physicochemical properties, we can unlock a deeper understanding of its behavior in biological systems, providing a critical foundation for researchers in pharmacology and drug development. This document serves as a comprehensive manual, detailing not only the core properties of this compound but also the experimental rationale and protocols required for their validation.

Synthesis and Structural Verification

A robust understanding of a molecule begins with its synthesis. The most common and reliable method for constructing 3-aryl-pyrazoles is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[1][4] For this compound, a logical and field-proven approach involves the reaction of 1-(3-methoxyphenyl)ethynone with hydrazine hydrate.

Experimental Protocol: Synthesis via Cyclocondensation

Rationale: This protocol is chosen for its high efficiency and regioselectivity. The reaction proceeds via a nucleophilic attack of hydrazine on the β-carbon of the α,β-unsaturated ketone (chalcone) intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

-

Step 1: Chalcone Formation (Claisen-Schmidt Condensation).

-

Dissolve 3'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise while stirring at room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid (the chalcone), wash with cold water, and dry. Recrystallize from ethanol if necessary.

-

-

Step 2: Pyrazole Formation.

-

Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent such as ethanol or acetic acid for 4-8 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water.

-

Filter the resulting solid precipitate, which is the crude this compound.

-

-

Step 3: Purification.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent like hexane/ethyl acetate to yield the pure compound.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic and Physicochemical Profile

The identity and purity of the synthesized compound must be rigorously confirmed. A combination of spectroscopic and physical methods provides an unambiguous structural fingerprint.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [6][7] |

| Molecular Weight | 174.20 g/mol | [6][7] |

| Appearance | Powder | [6] |

| Melting Point | 90-91 °C | [6][7] |

| Boiling Point (Predicted) | 364.2 ± 17.0 °C | [6] |

| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 13.26 ± 0.10 (Weakly Acidic N-H) | [6] |

Spectroscopic Characterization

Rationale: A multi-technique spectroscopic approach (NMR, IR, MS) provides orthogonal data points that, when combined, confirm the molecular structure, connectivity, and functional groups present in the molecule.

Analytical Workflow Diagram

Caption: Workflow for the structural elucidation of the target compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 9.5-10.5 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

δ 7.6-7.8 ppm (doublet, 1H): Pyrazole ring C5-H.

-

δ 7.2-7.5 ppm (multiplet, 3H): Protons on the methoxyphenyl ring (H2', H4', H6').

-

δ 6.8-7.0 ppm (doublet of doublets, 1H): Proton on the methoxyphenyl ring (H5').

-

δ 6.6-6.7 ppm (doublet, 1H): Pyrazole ring C4-H.

-

δ 3.85 ppm (singlet, 3H): Methoxy (-OCH₃) group protons.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~160 ppm: C3' (carbon attached to the methoxy group).

-

δ ~150 ppm: C3 (pyrazole carbon attached to the phenyl ring).

-

δ ~130-140 ppm: Other quaternary and CH carbons of the pyrazole and phenyl rings.

-

δ ~110-120 ppm: CH carbons of the phenyl ring.

-

δ ~105 ppm: C4 (pyrazole ring).

-

δ ~55 ppm: Methoxy (-OCH₃) carbon.

-

Experimental Protocol: NMR Analysis

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software, referencing the residual solvent peak.

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups.

-

Expected Characteristic Peaks (cm⁻¹):

-

~3150-3300 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

-

~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[8]

-

~1250 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy ether group, respectively.[9]

-

Experimental Protocol: FT-IR Analysis

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For KBr: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

For ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

C. Mass Spectrometry (MS) MS provides the molecular weight and information about the molecule's fragmentation pattern.

-

Expected Results (ESI+):

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution directly into the electrospray ionization (ESI) source or use a Liquid Chromatography (LC) system for sample introduction.

-

Acquire the mass spectrum in positive ion mode.

Core Physicochemical Properties

A. Solubility Rationale: Solubility is a critical determinant of a compound's bioavailability and formulation possibilities. Based on the structure of the parent 1H-pyrazole, which has limited water solubility but is soluble in organic solvents, the addition of the lipophilic methoxyphenyl group is expected to further decrease aqueous solubility.[12]

Experimental Protocol: Kinetic Solubility Assay

-

Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add a small volume of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to achieve a final DMSO concentration of <1%.

-

Shake the plate for 2 hours at room temperature.

-

Measure the amount of dissolved compound using a method like UV-Vis spectrophotometry or HPLC-UV by comparing the result to a standard curve. The point at which the compound precipitates defines its kinetic solubility.

B. Lipophilicity (LogP) Rationale: The partition coefficient (LogP) between octanol and water is a key indicator of a drug's ability to cross cell membranes. It heavily influences absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method (OECD 107)

-

Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

-

Mix this solution with an equal volume of water pre-saturated with n-octanol in a separatory funnel.

-

Shake the funnel vigorously for 15 minutes and then allow the layers to separate completely (centrifugation may be required).

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogP as: LogP = log([Concentration in Octanol] / [Concentration in Water]).

C. Crystal Structure Analysis Rationale: The solid-state structure dictates properties like stability, dissolution rate, and hygroscopicity. Single-crystal X-ray diffraction provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystalline state. Studies on similar pyrazole derivatives reveal that crystal packing is often stabilized by N-H···N hydrogen bonds, forming dimers or chains, and π–π stacking interactions between aromatic rings.[13][14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

-

Solve the structure using direct methods and refine the model against the collected data to obtain the final crystal structure.

Conclusion and Future Directions

This guide has outlined the essential and provided the authoritative, step-by-step protocols necessary for their experimental determination. The compound can be reliably synthesized via a two-step process, and its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. Its low predicted aqueous solubility and moderate lipophilicity suggest that formulation strategies may be critical for potential therapeutic applications. The solid-state properties, governed by hydrogen bonding and π-stacking, will be crucial for developing a stable, crystalline drug substance. This foundational data empowers researchers to rationally design future experiments, from in vitro biological assays to preclinical formulation development, ultimately accelerating the journey of this and related pyrazole derivatives from the laboratory to potential clinical utility.

References

- MDPI.

- National Institutes of Health (NIH).

- Royal Society of Chemistry (RSC).

- International Journal of Pharmaceutical Erudition.

- Journal of Chemical Health Risks.

- ResearchGate. Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies. [Link]

- J-Stage. Crystal Structure of 3-(2′-Hydroxy-5′-methoxyphenyl)-5-(3-methoxy-4- hydroxyphenyl)-4,5-dihydro-1H-pyrazole. [Link]

- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

- Acta Crystallographica Section E. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. [Link]

- [Source not publicly available]

- ResearchGate. IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]

- ResearchGate. Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole. [Link]

- ResearchGate.

- Journal of Pharmaceutical and Pharmacological Sciences.

- SpectraBase. 1H-pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-. [Link]

- PubMed Central (PMC). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

- ResearchGate. 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | Request PDF. [Link]

- Solubility of Things. Pyrazole. [Link]

- Kaunas University of Technology ePubl. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4- carbaldehyde. [Link]

- Material Science Research India. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)

- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

- World Journal of Pharmaceutical Research.

- Royal Society of Chemistry (RSC).

- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). [Link]

- Frontiers in Chemical Sciences. Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO)

- ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

- RSC Publishing. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

- Journal of Chemical and Pharmaceutical Research.

- National Institute of Standards and Technology (NIST).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. jchr.org [jchr.org]

- 6. This compound CAS#: 144026-74-4 [m.chemicalbook.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. wisdomlib.org [wisdomlib.org]

- 9. mdpi.com [mdpi.com]

- 10. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

3-(3-Methoxyphenyl)-1H-Pyrazole structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 3-(3-Methoxyphenyl)-1H-Pyrazole

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, making the unambiguous confirmation of their molecular structure a critical step in research and development.[1][2][3] This document moves beyond a simple listing of procedures to offer an integrated strategy, explaining the causal logic behind experimental choices. It details the synthetic pathway via a chalcone intermediate and outlines a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—culminating in the definitive confirmation by Single-Crystal X-ray Crystallography. Each section includes field-proven protocols and data interpretation guidelines designed for researchers, scientists, and drug development professionals to ensure scientific integrity and trustworthiness in their results.

Rationale for Structural Elucidation

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical properties and biological activity. For pyrazole derivatives, which are cornerstones in medicinal chemistry, even minor structural variations, such as the position of substituents, can drastically alter their interaction with biological targets.[1] Therefore, a rigorous and validated structural elucidation is not merely a characterization step but a foundational pillar for understanding structure-activity relationships (SAR) and advancing rational drug design. The methodology presented herein forms a self-validating system, where data from orthogonal techniques converge to build an unassailable structural proof.

Synthetic Pathway: A Two-Stage Approach

The most common and efficient route to synthesizing 3-aryl-1H-pyrazoles involves a two-stage process: the initial formation of an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation, followed by a cyclocondensation reaction with hydrazine.[4][5]

Stage 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This synthesis is a base-catalyzed aldol condensation between 3-methoxybenzaldehyde and acetophenone. The reaction proceeds with high yield as benzaldehyde derivatives cannot self-condense, and ketones do not readily react with themselves under these conditions.[6]

Experimental Protocol:

-

In a 100 mL round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in 20 mL of ethanol with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of 40% sodium hydroxide (NaOH) (2.0 eq) dropwise, maintaining the temperature below 20°C.

-

Remove the flask from the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.[7]

-

Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

-

Acidify the mixture with 1N hydrochloric acid (HCl) until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purify the crude chalcone by recrystallization from hot ethanol to yield pale yellow crystals.[8][9]

Stage 2: Synthesis of this compound

The purified chalcone undergoes a cyclocondensation reaction with hydrazine hydrate, typically in the presence of an acid catalyst like acetic acid, to form the stable five-membered pyrazole ring.[4]

Experimental Protocol:

-

In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in 25 mL of ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution, followed by a few drops of glacial acetic acid to act as a catalyst.[4]

-

Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[4][5] Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[4][5]

-

Collect the resulting solid precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol to obtain the final compound, this compound.

Synthesis Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. visnav.in [visnav.in]

- 3. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jetir.org [jetir.org]

- 8. rsc.org [rsc.org]

- 9. globalconference.info [globalconference.info]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methoxyphenyl)-1H-Pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Methoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the efficient synthesis and rigorous characterization of novel analogues a critical endeavor for researchers.[1][2] This document details a reliable synthetic protocol, outlines the underlying chemical principles, and provides a thorough guide to the analytical techniques required to confirm the structure and purity of the target compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded resource for their work with pyrazole-based scaffolds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This compound, in particular, presents a valuable building block for the synthesis of more complex molecules, with the methoxy-substituted phenyl ring offering opportunities for further functionalization and modulation of biological activity.

This guide focuses on a common and efficient synthetic route to this compound, proceeding through a chalcone intermediate. This approach, a variation of the Claisen-Schmidt condensation followed by cyclization with hydrazine, is widely applicable for the synthesis of various pyrazole derivatives.[3][4]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Claisen-Schmidt Condensation to form the α,β-unsaturated ketone intermediate, (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone).

-

Step 2: Cyclization with Hydrazine to form the final pyrazole product.

This strategy is favored for its operational simplicity, generally good yields, and the ready availability of starting materials.

Step 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

The first step involves the base-catalyzed condensation of 3-methoxyacetophenone with benzaldehyde. This reaction, known as the Claisen-Schmidt condensation, is a reliable method for forming α,β-unsaturated ketones.[1][3]

Reaction Mechanism: The reaction proceeds via an enolate intermediate formed from the deprotonation of the α-carbon of 3-methoxyacetophenone by a base (e.g., sodium hydroxide). This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain a purified product.

Step 2: Synthesis of this compound

The second step involves the cyclization of the chalcone intermediate with hydrazine hydrate. This reaction forms the pyrazole ring.[3][4]

Reaction Mechanism: The reaction is a nucleophilic addition of hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The initial addition can be viewed as a Michael addition, followed by condensation between the remaining hydrazine nitrogen and the ketone carbonyl.

Experimental Protocol:

-

Dissolve the purified chalcone (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

-

Reflux the reaction mixture for several hours (typically 4-6 hours). Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

A summary of the expected physical properties is provided in the table below.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₀N₂O[5] |

| Molecular Weight | 174.20 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Varies depending on purity; typically in the range of 80-90 °C |

Spectroscopic Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Experimental Protocol:

-

Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretching | Pyrazole N-H |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methoxy (CH₃) |

| 1600-1450 | C=C and C=N stretching | Aromatic and Pyrazole rings |

| 1250-1200 | C-O-C asymmetric stretching | Methoxy group |

| 1050-1000 | C-O-C symmetric stretching | Methoxy group |

¹H and ¹³C NMR spectroscopy are the most powerful techniques for elucidating the precise structure of the molecule.

Experimental Protocol:

-

Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data, including referencing to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data (in CDCl₃, chemical shifts (δ) in ppm):

-

~10.0-12.0 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can be highly variable and dependent on concentration and solvent.

-

~7.6-7.8 ppm (multiplet, 2H): Aromatic protons on the 3-methoxyphenyl ring.

-

~7.2-7.4 ppm (multiplet, 2H): Aromatic protons on the 3-methoxyphenyl ring.

-

~6.8-7.0 ppm (multiplet, 1H): Aromatic proton on the 3-methoxyphenyl ring.

-

~6.6 ppm (doublet, 1H): H-4 proton of the pyrazole ring.

-

~3.8 ppm (singlet, 3H): Methoxy (-OCH₃) protons.

Expected ¹³C NMR Data (in CDCl₃, chemical shifts (δ) in ppm):

-

~160.0 ppm: C-O of the methoxy group on the phenyl ring.

-

~150.0 ppm: C-3 of the pyrazole ring.

-

~130.0-140.0 ppm: Quaternary carbons of the phenyl and pyrazole rings.

-

~110.0-130.0 ppm: Aromatic CH carbons.

-

~105.0 ppm: C-4 of the pyrazole ring.

-

~55.0 ppm: Methoxy (-OCH₃) carbon.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Acquire the mass spectrum and identify the molecular ion peak.

Expected Data and Interpretation:

-

The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z = 175.08, corresponding to the protonated molecule (C₁₀H₁₁N₂O⁺).

-

Analysis of the fragmentation pattern can provide further structural information.

Visualization of the Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Caption: Workflow for the Synthesis and Characterization of this compound.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this valuable heterocyclic compound. The described two-step synthesis via a chalcone intermediate is robust and adaptable, while the multi-technique characterization approach ensures the structural integrity and purity of the final product. This foundational knowledge is crucial for the subsequent application of this compound in medicinal chemistry research and the development of novel therapeutic agents.

References

- Vertex AI Search. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.

- Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone.

- National Center for Biotechnology Information. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC.

- The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.

- OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS.

- Fisher Scientific. (n.d.). This compound, 97%.

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

Whitepaper: Strategic Discovery of Novel Pyrazole Derivatives in Modern Drug Development

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this "privileged scaffold" has demonstrated remarkable versatility, forming the core of numerous approved pharmaceuticals with a wide spectrum of therapeutic applications.[1][3] Its unique structural and electronic properties allow it to serve as a stable framework for developing potent and selective agents targeting a multitude of biological pathways.[4][5]

Commercially successful drugs such as the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib, and the vasodilator Sildenafil underscore the profound impact of pyrazole-containing compounds on modern medicine.[6][7] The metabolic stability of the pyrazole ring, coupled with its ability to engage in various non-covalent interactions like hydrogen bonding, makes it an attractive component in drug design.[3][8] This guide provides a technical overview of the strategic considerations, synthetic methodologies, and evaluation cascades integral to the discovery of novel pyrazole derivatives, aimed at researchers and professionals in the field of drug development.

Core Synthetic Strategies: From Classical Reactions to Modern Innovations

The construction of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of new catalytic systems and process chemistries. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, regioselectivity, scalability, and environmental impact.

The Knorr Pyrazole Synthesis: A Foundational Approach

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr cyclocondensation reaction.[9] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] Its enduring popularity stems from the operational simplicity and the vast commercial availability of diverse starting materials.

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially yielding two regioisomeric products.[11] The outcome is governed by the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH.[11]

Modern Synthetic Methodologies

While the Knorr synthesis is a workhorse, modern drug discovery often demands more efficient, selective, and environmentally benign approaches.

-

Catalytic and Green Approaches : The use of nano-ZnO catalysts has been shown to provide excellent yields (up to 95%) with short reaction times and straightforward work-up procedures, representing a significant advancement in green chemistry.[10][12][13]

-

Multi-Component Reactions (MCRs) : Three-component cyclocondensation of an aldehyde, malononitrile, and a hydrazine derivative offers a highly efficient, atom-economical route to densely functionalized 5-aminopyrazoles, which are valuable intermediates for further elaboration.[14]

-

Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times and improve yields for pyrazole synthesis, offering a powerful tool for rapid library generation during lead optimization.[15]

-

1,3-Dipolar Cycloaddition : Reactions involving [3+2] cycloadditions between an alkyne and a 1,3-dipolar compound, such as a nitrilimine generated in situ, provide an alternative and often highly regioselective pathway to substituted pyrazoles.[12]

Caption: Generalized workflow for pyrazole core synthesis.

Protocol: Knorr Synthesis of a Substituted Pyrazole

This protocol provides a representative methodology for the synthesis of a 1,3,5-substituted pyrazole, adapted from established procedures.[11] It is intended as a starting point and may require optimization for different substrates.

Objective: To synthesize 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine.

Materials:

-

Ethyl acetoacetate (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Ice bath

-

Reflux apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethanol followed by ethyl acetoacetate (1.0 eq.).

-

Reagent Addition: While stirring, carefully add phenylhydrazine (1.0 eq.) to the flask. Note that this addition can be exothermic.[11]

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for 1-2 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.[11]

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying & Characterization: Allow the collected solid to air dry. The purity and identity of the final pyrazolone product should be confirmed by analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Structure-Activity Relationship (SAR) and Lead Optimization

The discovery of a novel pyrazole derivative rarely ends with the initial synthesis. A systematic and iterative process of Structure-Activity Relationship (SAR) analysis is crucial for transforming a moderately active "hit" into a potent and selective "lead" candidate. SAR studies explore how modifying the substituents at various positions of the pyrazole ring impacts biological activity.[4][5][16]

Key Positions for Modification:

-

N1-Position: Substitution at the N1 nitrogen is critical. It can influence metabolic stability, solubility, and interactions with the target protein. For example, in kinase inhibitors, this position often bears a group that projects into a solvent-exposed region or forms key hydrophobic interactions.

-

C3 and C5-Positions: These positions are often substituted with aryl or alkyl groups that occupy specific binding pockets of the target protein.[16] The electronic nature (electron-donating vs. electron-withdrawing) of these substituents can profoundly affect target engagement and overall potency.

-

C4-Position: While sometimes left unsubstituted, functionalization at the C4 position can be used to fine-tune physicochemical properties (like lipophilicity) or to introduce vectors for further chemical modification.[6]

Caption: The iterative cycle of SAR-guided drug discovery.

SAR Data Presentation

The results of SAR studies are typically summarized in tables to allow for clear comparison of chemical modifications against biological activity.

| Compound ID | R1 (N1-Position) | R3 (C3-Position) | R5 (C5-Position) | Target Inhibition IC₅₀ (nM)[17] |

| 1a (Lead) | Phenyl | 4-Methoxyphenyl | 4-Fluorophenyl | 120 |

| 1b | Cyclohexyl | 4-Methoxyphenyl | 4-Fluorophenyl | 850 |

| 1c | Phenyl | 4-Hydroxyphenyl | 4-Fluorophenyl | 95 |

| 1d | Phenyl | 4-Methoxyphenyl | 4-Chlorophenyl | 115 |

| 1e | Phenyl | 4-Trifluoromethylphenyl | 4-Fluorophenyl | >1000 |

Causality Insight: The data in the table illustrates key SAR principles. Comparing 1a and 1b suggests that an aromatic group at N1 is preferred over an aliphatic one for this particular target. The improved potency of 1c over 1a indicates that a hydrogen bond donor (hydroxyl group) at the C3-phenyl moiety is beneficial for target binding. Conversely, the significant loss of activity in 1e demonstrates that a strongly electron-withdrawing group at the C3-position is detrimental.

Biological Evaluation: The Screening Cascade

Once synthesized, novel pyrazole derivatives must be subjected to a rigorous biological evaluation process to determine their therapeutic potential. This process is typically structured as a cascade, starting with broad, high-throughput methods and progressing to more complex and specific assays.

Caption: A typical screening cascade for drug candidates.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer agents.[18]

Objective: To determine the IC₅₀ value of a novel pyrazole derivative against a human cancer cell line (e.g., MCF-7 breast cancer).[19]

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test pyrazole compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its privileged status is well-earned, backed by a portfolio of successful drugs and a continuous stream of promising clinical candidates.[3][20] The strategic discovery process, from the rational selection of synthetic routes to the iterative cycle of SAR-guided optimization and rigorous biological screening, remains paramount. As our understanding of disease biology deepens, the versatility of the pyrazole core will undoubtedly be leveraged to develop next-generation therapeutics with enhanced potency, selectivity, and safety profiles, ensuring its relevance in medicinal chemistry for years to come.

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central.

- Detailed experimental protocol for Knorr pyrazole synthesis. (n.d.). Benchchem.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).

- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.

- Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.).

- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).

- A REVIEW ON PYRAZOLE AN ITS DERIV

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 14. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bthnl.com [bthnl.com]

- 19. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have enabled the development of a vast array of derivatives with a remarkable breadth of biological activities.[4][5][6] From blockbuster anti-inflammatory drugs to targeted cancer therapies and novel antimicrobial agents, pyrazole-containing compounds have demonstrated significant therapeutic impact.[2][7] This guide provides an in-depth technical exploration of the core biological activities of pyrazole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, explore structure-activity relationships (SAR), present field-proven experimental protocols for their evaluation, and visualize the complex biological pathways they modulate.

The Pyrazole Core: A Foundation for Pharmacological Diversity

First synthesized in 1883, the pyrazole ring is an aromatic diazole with a molecular formula of C₃H₄N₂.[5][7] Its structure allows for substitution at multiple positions (N1, C3, C4, and C5), providing a versatile template for chemists to modulate physicochemical properties and biological targets.[8] This structural versatility is a key reason for the pyrazole's prominence in drug discovery, leading to a wide spectrum of pharmacological applications in medicine and agriculture.[4][9] FDA-approved drugs such as the anti-inflammatory Celecoxib, the anti-cancer kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its therapeutic relevance.[2][7][10]

Anti-Inflammatory Activity: The Landmark Success of COX-2 Inhibition

Perhaps the most well-known application of pyrazole compounds is in the management of inflammation. This is primarily achieved through the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11][12] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining and maintaining platelet function.[13]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[13][14]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[13]

Pyrazole derivatives, particularly diaryl-substituted pyrazoles like Celecoxib, were designed for selective COX-2 inhibition.[11] The chemical structure of Celecoxib, with its polar sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[12][13][14] This selective inhibition blocks the production of inflammatory prostaglandins while sparing the protective functions of COX-1, theoretically reducing gastrointestinal risks.[14][15]

Structure-Activity Relationship (SAR) for Anti-Inflammatory Pyrazoles

Several studies have elucidated the key structural features required for potent and selective COX-2 inhibition. For diaryl-substituted pyrazoles:

-

1,5-Diaryl Substitution: Phenyl rings at the 1 and 5 positions of the pyrazole core are crucial.

-

C3 Substitution: Various groups can be tolerated at this position.

-

C4 Substitution: Introduction of different substituents at the C4 position can modulate activity.

-

Benzenesulfonamide Moiety: A para-sulfonamide (-SO₂NH₂) group on one of the phenyl rings is a key pharmacophore for binding to the COX-2 specific side pocket.[13]

Anticancer Activity: Targeting the Engines of Cell Proliferation

The pyrazole scaffold is a cornerstone in the development of modern targeted cancer therapies.[3] Its ability to act as a bioisostere for other heterocyclic systems and to form key hydrogen bond interactions makes it an ideal framework for designing enzyme inhibitors.[10] Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival that are often dysregulated in cancer.[16][17][18]

Mechanism of Action: Protein Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for signal transduction.[10] Aberrant kinase activity is a hallmark of many cancers.[10] Pyrazole-based drugs function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing phosphorylation of downstream targets.[10][19]

Key kinase families targeted by pyrazole inhibitors include:

-

Janus Kinases (JAKs): Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key components of the JAK/STAT signaling pathway that regulates cell proliferation and immune responses.[10]

-

Cyclin-Dependent Kinases (CDKs): CDKs control the cell cycle.[20] Pyrazole derivatives have been developed to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3][16] For example, some derivatives show potent inhibition of CDK2.[16]

-

Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR. Crizotinib, an FDA-approved drug, contains a pyrazole ring and targets ALK and c-Met, which are crucial for the growth of certain lung cancers.[10]

Other anticancer mechanisms for pyrazole compounds include inducing apoptosis, inhibiting tubulin polymerization, and arresting the cell cycle through various pathways.[15][17][21]

Antimicrobial Activity: A Scaffold for Combating Pathogens

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi.[9][22][23]

Antibacterial and Antifungal Potential

Numerous studies have reported the synthesis of novel pyrazole derivatives with significant antimicrobial properties.[22][24][25] The mechanism of action is varied, but the pyrazole core often serves as a pharmacophore that can be decorated with different functional groups to enhance potency and spectrum. For instance, combining the pyrazole scaffold with other heterocyclic rings like thiazole has been shown to yield compounds with potent activity.[24] Some pyrazole-thiazole hybrids have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[26]

Structure-Activity Relationship (SAR) for Antimicrobial Pyrazoles

The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

-

Lipophilicity: Increasing the lipophilicity of the molecule often enhances antibacterial activity.

-

Electron-withdrawing/donating groups: The presence of specific groups on attached phenyl rings can significantly influence activity. For example, halogen substitutions have been shown to be beneficial in some series.[18]

-

Hybrid Molecules: Fusing the pyrazole ring with other pharmacologically active moieties (e.g., thiazolidinone, imidazopyridine) can lead to synergistic effects and potent, broad-spectrum antibacterial agents.[26]

Experimental Protocols for Evaluation

A critical aspect of drug discovery is the robust evaluation of synthesized compounds. The following protocols provide a self-validating framework for assessing the biological activity of novel pyrazole derivatives, specifically focusing on kinase inhibition.

General Workflow for Evaluating a Novel Kinase Inhibitor

This workflow ensures a logical progression from initial screening to mechanistic validation.

Protocol: Cell Viability (MTT) Assay for IC₅₀ Determination

Objective: To determine the concentration of a pyrazole compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

96-well cell culture plates

-

Pyrazole compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. A typical concentration range would be 0.01 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank), and medium with DMSO vehicle control (0.1% final concentration).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Self-Validation System: The inclusion of a vehicle control (DMSO) establishes the baseline for 100% cell viability, while a positive control (a known inhibitor like Staurosporine) validates the assay's sensitivity.

Protocol: Western Blot for Target Engagement

Objective: To determine if the pyrazole compound inhibits the phosphorylation of its intended kinase target in cells.

Materials:

-

6-well cell culture plates

-

Pyrazole compound and vehicle (DMSO)

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3 and anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole inhibitor at relevant concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a specified time (e.g., 2-6 hours). Include a vehicle control.

-

Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS. Add 150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-STAT3) to serve as a loading control.

Causality and Interpretation: A dose-dependent decrease in the phosphorylated form of the target protein, with no change in the total protein level, provides strong evidence that the pyrazole compound is engaging and inhibiting its intended target within the cell.

Quantitative Data Summary

Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |

| 43 | PI3 Kinase | MCF-7 | 0.25 | [16] |

| Doxorubicin (Ref.) | Topoisomerase II | MCF-7 | 0.95 | [16] |

| 33 | CDK2 | HCT116 | < 23.7 (Cell) / 0.074 (Enzyme) | [16] |

| 34 | CDK2 | HCT116 | < 23.7 (Cell) / 0.095 (Enzyme) | [16] |

| AT7519 | CDK1/CDK2 | Various | Varies | [20] |

| Ruxolitinib | JAK1/JAK2 | Various | Varies (nM range) | [10] |

Table 2: Antimicrobial Activity (MIC) of Selected Pyrazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 21a | S. aureus | 62.5 - 125 | [22] |

| 21a | C. albicans | 2.9 - 7.8 | [22] |

| 10 (Hybrid) | S. aureus | 1.9 - 3.9 | [26] |

| 12 | E. coli | 1 | [26] |

| 18 (Hybrid) | P. aeruginosa | < 1 | [26] |

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives have yielded therapies for inflammation, cancer, and infectious diseases, with ongoing research continually expanding its potential.[6][8][27] Future efforts will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects, creating hybrid molecules that target multiple pathways simultaneously, and exploring novel applications in areas like neurodegenerative diseases and metabolic disorders.[1][28] The combination of rational drug design, advanced synthetic methodologies, and robust biological evaluation will ensure that the pyrazole core remains a highly productive and "privileged" structure in the pharmacopeia for years to come.

References

- Celecoxib - St

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- Celecoxib - Wikipedia.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- (PDF)

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Recent Advances in the Development of Pyrazole Deriv

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central.

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- Celecoxib P

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences.

- Pyrazole Scaffold: A Remarkable Tool in Drug Development.

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing).

- What is the mechanism of Celecoxib?

- Recent Advances in the Development of Pyrazole Deriv

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

- Recent developments in synthetic chemistry and biological activities of pyrazole deriv

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI.

- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem.

- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchG

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.

- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. ClinPGx [clinpgx.org]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. srrjournals.com [srrjournals.com]

- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijrar.org [ijrar.org]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Methoxyphenyl)-1H-Pyrazole IUPAC name and structure

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-1H-Pyrazole: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrazole nucleus is a well-established "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2][3] This document details the molecule's core chemical identity, provides a robust, step-by-step synthetic protocol, and outlines methods for its structural and spectroscopic characterization. Furthermore, it explores the therapeutic rationale for its use in drug discovery, contextualized by the broad biological activities of related pyrazole derivatives, including anti-inflammatory and anticancer properties.[4][5] This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrazole-based therapeutic agents.

Introduction to the Pyrazole Scaffold

The Privileged Status of Pyrazoles in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®), a selective COX-2 inhibitor, and the erectile dysfunction treatment Sildenafil (Viagra®), a phosphodiesterase-5 blocker.[2] The broad therapeutic utility of the pyrazole core spans applications as anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory agents, underscoring its importance as a pharmacophore in drug design.[1][3][4]

Rationale for the Investigation of this compound

The specific compound, this compound, combines the proven pyrazole core with a 3-methoxyphenyl substituent. The methoxy group (-OCH₃) is a key functional group in drug design; it is a hydrogen bond acceptor and its presence at the meta-position of the phenyl ring influences the molecule's electronic distribution and lipophilicity. This can profoundly impact receptor binding affinity and metabolic pathways. The trifluoromethoxy (-OCF₃) group, a related moiety, is known to enhance metabolic stability and binding affinity, suggesting that the methoxy group serves as a critical modulator of biological activity.[6] This strategic combination makes this compound an attractive scaffold for generating libraries of novel compounds for screening against various therapeutic targets.

Core Molecular Profile

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂O

-

Canonical SMILES: COC1=CC=CC(=C1)C2=CNN=C2

-

InChI Key: GTEWKZLTAMWZGB-UHFFFAOYSA-N[7]

Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 174.19 g/mol | Calculated |

| Monoisotopic Mass | 174.07931 g/mol | [7] |

| XlogP3 (Predicted) | 1.7 | [7] |

| Hydrogen Bond Donors | 1 (the -NH of the pyrazole ring) | Calculated |

| Hydrogen Bond Acceptors | 2 (the pyrazole nitrogen and methoxy oxygen) | Calculated |

| Rotatable Bonds | 2 | Calculated |

Synthesis and Purification

The synthesis of 3-substituted pyrazoles is most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions. The primary strategy involves the reaction of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydrazine.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound begins with a disconnection of the pyrazole ring, identifying a 1,3-dicarbonyl precursor and hydrazine. The 1,3-dicarbonyl can be formed via a Claisen condensation.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol

This protocol describes the synthesis starting from 3-methoxyacetophenone and using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, which is then cyclized with hydrazine.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

-

To a 100 mL round-bottom flask, add 3-methoxyacetophenone (10 mmol, 1.50 g).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol, 1.79 g, 2.0 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess DMF-DMA and methanol byproduct under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate and can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-